Indium In-111 pentetate is a radiopharmaceutical agent primarily used for diagnostic imaging, particularly in radionuclide cisternography. This compound is a complex of indium-111, a radioactive isotope, and diethylenetriamine pentaacetic acid, which serves as a chelating agent. The compound is utilized to visualize the brain and spinal column by detecting gamma rays emitted during its decay process. Indium In-111 pentetate is classified as a small molecule and is included in the category of organic compounds known as pentacarboxylic acids and derivatives .
The synthesis of Indium In-111 pentetate involves the chelation of indium-111 with diethylenetriamine pentaacetic acid. The production typically begins with the irradiation of cadmium-112 in a cyclotron, resulting in the formation of indium-111. Following irradiation, the indium-111 is chemically extracted and purified. The final step involves mixing the purified indium-111 with diethylenetriamine pentaacetic acid to form the stable complex known as Indium In-111 pentetate .
The synthesis must occur under controlled conditions to ensure high purity and stability. The resulting compound is usually formulated as a sterile, isotonic solution buffered to a physiological pH (between 7 and 8) for safe intrathecal administration. Each milliliter of the solution typically contains approximately 37 megabecquerels (1 millicurie) of Indium In-111 pentetate .
The molecular formula for Indium In-111 pentetate is , and its molecular weight is approximately 545.29 g/mol . The structural representation includes an indium ion coordinated to a pentaacetic acid moiety, which features five carboxyl groups that enhance its solubility and stability in aqueous solutions.
The IUPAC name for Indium In-111 pentetate is (111In)indium(3+) ion disodium 2-[bis({2-[bis(carboxymethyl)amino]ethyl})amino]acetate. The compound's structure can be represented using various chemical notation systems, including SMILES and InChI .
Indium In-111 pentetate primarily undergoes radioactive decay through electron capture, transforming into stable cadmium-111 with a half-life of approximately 67 hours. This decay process emits gamma radiation that can be detected using gamma cameras during imaging procedures .
The compound's stability in solution allows it to maintain its integrity during diagnostic procedures. It demonstrates minimal background tissue accumulation, which is crucial for achieving clear imaging results while minimizing patient radiation exposure .
The mechanism of action for Indium In-111 pentetate involves its administration into the intrathecal space, where it distributes within the cerebrospinal fluid. As it circulates, it emits gamma radiation detectable by specialized imaging equipment. The emitted photons are used to create detailed images of the central nervous system structures .
Indium In-111 emits gamma photons at energies suitable for imaging: primarily at 171 keV and 245 keV, making it effective for diagnostic purposes due to its favorable detection characteristics .
Indium In-111 pentetate appears as a sterile, aqueous solution that is isotonic and pyrogen-free. It has a specific gamma ray constant of approximately 3.3 R/hr-mCi at 1 cm from the source .
The compound exhibits high radionuclidic purity (≥99.88%) at calibration time, with minimal impurities from other isotopes such as Indium In-114 or Zinc Zn-65 . Its solubility in water and stability under physiological conditions are critical for its application in medical diagnostics.
Indium In-111 pentetate has significant applications in medical diagnostics, particularly in evaluating cerebrospinal fluid circulation disorders and detecting conditions such as leaks or blockages within the central nervous system. It is also utilized in oncological imaging to assess tumor localization and function due to its favorable pharmacokinetic properties, including rapid renal clearance and low background tissue accumulation .
Indium-111 is exclusively produced in cyclotrons through charged-particle bombardment of high-purity metallic targets. The predominant nuclear reaction employs a cadmium-112 target irradiated with protons via the ^112^Cd(p,2n)^111^In pathway. This reaction requires proton beam energies of 22–28 MeV, optimized at 24 MeV to maximize yield while minimizing co-production of impurities like Indium-114m (t~1/2~ = 49.5 days) [4] [7]. An alternative route uses enriched cadmium-111 targets via ^111^Cd(p,n)^111^In, which operates at lower proton energies (12–16 MeV) but is less commonly adopted due to cadmium-111’s lower natural abundance and higher cost [4].
Post-irradiation, the target undergoes dissolution in hydrochloric acid, followed by multi-step purification using anion-exchange chromatography. This process separates Indium-111 from cadmium residues and radiocontaminants (e.g., zinc-65). Critical reaction parameters include:
Table 1: Cyclotron Production Parameters for Indium-111
Nuclear Reaction | Optimal Beam Energy (MeV) | Major Impurities | Typical Yield (GBq/μAh) |
---|---|---|---|
^112^Cd(p,2n)^111^In | 24 ± 2 | ^114m^In, ^65^Zn | 1.5–2.0 |
^111^Cd(p,n)^111^In | 14 ± 2 | ^110m^In | 0.8–1.2 |
The decay characteristics of Indium-111 are essential for its diagnostic utility. It undergoes electron capture decay with a physical half-life of 67.9 hours, emitting gamma photons at 171.3 keV (90.2% abundance) and 245.4 keV (94.0% abundance), which are ideal for gamma camera imaging [6] [7].
Diethylenetriaminepentaacetic acid (DTPA) serves as the chelating scaffold for Indium-111, forming a stable octadentate complex where the indium cation (In^3+^) coordinates with three nitrogen atoms and five carboxylate oxygen atoms. The binding efficiency relies on precise control of reaction stoichiometry, pH, and temperature:
The thermodynamic stability constant (log K = 29.3 for In^3+^-DTPA) underpins the complex’s in vivo robustness. Structural analysis confirms a 1:1 indium-to-DTPA stoichiometry, with the indium cation fully encapsulated within the ligand cage, minimizing transchelation to plasma proteins [1]. Modifications like benzyl-isothiocyanate conjugation (for antibody labeling) retain high affinity but require stringent purification to eliminate unbound DTPA, which competes for indium [5].
Table 2: Reaction Conditions for Optimal ^111^In-DTPA Labeling
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
pH | 5.5–6.0 | <5.5: Incomplete chelation; >6.0: Hydrolysis |
DTPA:In Molar Ratio | 2:1 | Lower ratios: Radiolabeled colloids |
Temperature | 20–25°C | >40°C: Ligand degradation |
Reaction Time | 15–30 min | <15 min: Incomplete binding |
Rigorous quality control ensures the suitability of Indium In 111 pentetate for clinical use, focusing on radionuclidic, chemical, and radiochemical purity:
Table 3: Quality Control Specifications for Indium In 111 Pentetate
Test Parameter | Method | Acceptance Criterion |
---|---|---|
Radionuclidic Purity | Gamma spectroscopy | ^111^In ≥99.88%; ^114m^In ≤0.06% |
Chemical Purity (DTPA) | HPLC-UV | ≤50 μg/mL |
Radiochemical Purity | ITLC | ≥95% bound activity |
pH | Potentiometry | 7.0–8.0 |
Endotoxins | LAL assay | <175 EU/Vial |
Sterility | Membrane filtration | No growth in 14 days |
These protocols align with International Atomic Energy Agency (IAEA) guidelines, ensuring batch-to-batch consistency for diagnostic applications [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7